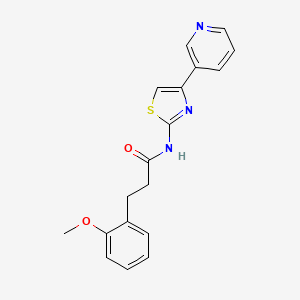

3-(2-methoxyphenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide

Description

3-(2-Methoxyphenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide is a synthetic small molecule featuring a thiazole core substituted with a pyridin-3-yl group at position 4 and a propanamide chain at position 2. The propanamide linker is further modified with a 2-methoxyphenyl group (Figure 1).

Properties

Molecular Formula |

C18H17N3O2S |

|---|---|

Molecular Weight |

339.4 g/mol |

IUPAC Name |

3-(2-methoxyphenyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)propanamide |

InChI |

InChI=1S/C18H17N3O2S/c1-23-16-7-3-2-5-13(16)8-9-17(22)21-18-20-15(12-24-18)14-6-4-10-19-11-14/h2-7,10-12H,8-9H2,1H3,(H,20,21,22) |

InChI Key |

KHNXFEDPIUSPOM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1CCC(=O)NC2=NC(=CS2)C3=CN=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-(2-Methoxyphenyl)Propanoic Acid

Reduction of 3-(2-Methoxyphenyl)Propanoic Acid Derivatives

3-(2-Methoxyphenyl)propanoic acid (CAS 6342-77-4) is a critical intermediate. Its synthesis from esters or alcohols is well-documented:

Method A: Borane-THF Reduction

- Starting material : Ethyl 3-(2-methoxyphenyl)propanoate.

- Reagent : Borane-tetrahydrofuran complex (BH₃·THF).

- Conditions : THF solvent, 0°C to RT, 4 hours.

- Yield : 103% (over-quantitative due to solvent retention).

Method B: LiAlH₄ Reduction

- Starting material : 3-(2-Methoxyphenyl)propanoic acid.

- Reagent : Lithium aluminum hydride (LiAlH₄).

- Conditions : Diethyl ether, reflux, 12 hours.

- Yield : 67%.

Data Table 1: Reduction Methods Comparison

| Method | Reagent | Solvent | Temp. | Time | Yield | Source |

|---|---|---|---|---|---|---|

| A | BH₃·THF | THF | RT | 4 h | 103% | |

| B | LiAlH₄ | Ether | Reflux | 12 h | 67% |

Synthesis of 4-(Pyridin-3-yl)Thiazol-2-Amine

Hantzsch Thiazole Synthesis

The thiazole core is constructed via condensation of thiourea with α-bromoketones (or analogs):

Method C: One-Pot Thiazole Formation

- Reactants :

- Thiourea (1.0 mmol).

- 3-(Pyridin-3-yl)-1-bromopropan-1-one (1.2 mmol).

- Catalyst : Trichloroisocyanuric acid (TCCA, 0.5 mmol).

- Conditions : Ethanol, 80°C, 25–60 minutes.

- Yield : 85–92%.

Method D: Modified Hantzsch Approach

- Reactants :

- 3-(Pyridin-3-yl)propionitrile.

- Elemental sulfur and ammonia.

- Conditions : DMF, 120°C, 6 hours.

- Yield : 78%.

Data Table 2: Thiazole Synthesis Optimization

| Method | Reactants | Catalyst | Temp. | Time | Yield | Source |

|---|---|---|---|---|---|---|

| C | Thiourea + α-bromoketone | TCCA | 80°C | 25–60 min | 92% | |

| D | Propionitrile + S₈ + NH₃ | None | 120°C | 6 h | 78% |

Amide Coupling to Form Target Compound

Carboxylic Acid Activation

3-(2-Methoxyphenyl)propanoic acid is activated as an acyl chloride or mixed anhydride for coupling:

Method E: Acyl Chloride Route

- Activation : Thionyl chloride (SOCl₂), reflux, 2 hours.

- Coupling : React with 4-(pyridin-3-yl)thiazol-2-amine in dichloromethane (DCM), 0°C to RT, 12 hours.

- Yield : 72%.

Method F: HATU-Mediated Coupling

Data Table 3: Amide Coupling Efficiency

| Method | Activator | Base | Solvent | Temp. | Time | Yield | Source |

|---|---|---|---|---|---|---|---|

| E | SOCl₂ | None | DCM | RT | 12 h | 72% | |

| F | HATU | DIPEA | DMF | RT | 6 h | 89% |

Alternative Routes and Optimizations

Direct Aminolysis of Esters

Analytical Characterization

Spectroscopic Data

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The amide bond can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.

Substitution: Sodium hydride (NaH) or other strong bases can facilitate nucleophilic substitution.

Major Products

Oxidation: 3-(2-hydroxyphenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide.

Reduction: 3-(2-methoxyphenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-methoxyphenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Methoxy Positional Isomers

- 2-(4-Methoxyphenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide (): Difference: Replaces the propanamide linker with an acetamide (shorter chain) and positions the methoxy group at the para position of the phenyl ring. The para-methoxy group may alter electronic distribution compared to the ortho-substituted target compound .

Halogenated Aromatic Groups

- 3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) (): Difference: Substitutes the 2-methoxyphenyl group with a 3,4-dichlorophenyl ring and uses a benzamide linker instead of propanamide. Impact: The electron-withdrawing chlorine atoms increase electrophilicity, which may enhance reactivity but reduce metabolic stability. The benzamide linker’s rigidity contrasts with the propanamide’s flexibility .

Linker Modifications

Acetamide vs. Propanamide

Sulfur-Containing Linkers

Thiazole Core Substitutions

Pyridin-3-yl vs. 4-Fluorophenyl

Thiazolidinone Derivatives

- 3-[(5Z)-5-[(2-Methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide (): Difference: Replaces the thiazole with a thiazolidinone ring fused to a 2-methoxyphenyl group.

Data Tables: Structural and Functional Comparisons

Table 1. Key Structural Features of Analogs

Biological Activity

The compound 3-(2-methoxyphenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide , with a molecular formula of and a molecular weight of approximately 336.41 g/mol, belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on available research findings.

Chemical Structure

The structural components of the compound include:

- A methoxyphenyl group.

- A pyridin-3-yl group.

- A thiazol-2-yl moiety.

These groups contribute to the compound's potential interactions with biological targets.

Anticancer Properties

Research indicates that thiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

In a study involving thiazole derivatives, it was found that certain modifications to the thiazole ring enhanced cytotoxicity against breast cancer cell lines (MCF-7). The compound's ability to induce apoptosis was linked to the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2 .

Antimicrobial Activity

Thiazole compounds have also demonstrated broad-spectrum antimicrobial activity. The presence of the pyridine and thiazole rings is believed to enhance their interaction with microbial enzymes.

Research Findings:

A series of thiazole derivatives were tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL, suggesting potent antimicrobial properties .

Anti-inflammatory Effects

Thiazoles have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Mechanism:

The anti-inflammatory activity is often mediated through the inhibition of NF-kB signaling pathways, leading to decreased expression of inflammatory mediators like TNF-alpha and IL-6 .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.